2-[3-(Trifluoromethyl)phenoxy]ethanamine
Overview
Description
2-[3-(Trifluoromethyl)phenoxy]ethanamine is a chemical compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol. . The compound features a trifluoromethyl group attached to a phenoxy group, which is further connected to an ethanamine moiety. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenoxy]ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-(trifluoromethyl)phenol and 2-chloroethanamine.
Reaction: The 3-(trifluoromethyl)phenol is reacted with 2-chloroethanamine in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of starting materials and reagents.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Automation: Employing automated systems for precise control of reaction parameters and efficient handling of materials.
Purification: Using industrial-scale purification techniques like distillation, crystallization, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenoxy]ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The ethanamine moiety can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduced forms with altered functional groups, such as amines or alcohols.
Substitution: Substituted products with new functional groups replacing the original amino group.
Scientific Research Applications
2-[3-(Trifluoromethyl)phenoxy]ethanamine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenoxy]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and binding affinity. The ethanamine moiety can interact with biological receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Trifluoromethyl)phenoxy]ethanamine: Similar structure but with the trifluoromethyl group at the para position.
2-[3-(Trifluoromethyl)phenoxy]propylamine: Similar structure with a propylamine moiety instead of ethanamine.
2-[3-(Trifluoromethyl)phenoxy]ethylamine: Similar structure with an ethylamine moiety.
Uniqueness
2-[3-(Trifluoromethyl)phenoxy]ethanamine is unique due to the specific positioning of the trifluoromethyl group and the ethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-3,6H,4-5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPFNMHSRXBFCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80412203 | |
Record name | 2-[3-(trifluoromethyl)phenoxy]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80412203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29969-15-1 | |
Record name | 2-[3-(trifluoromethyl)phenoxy]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80412203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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